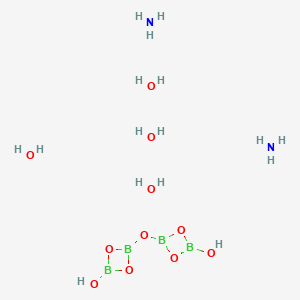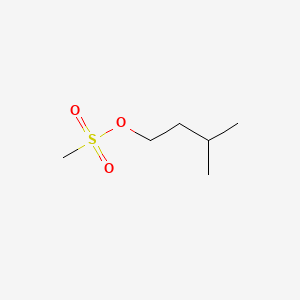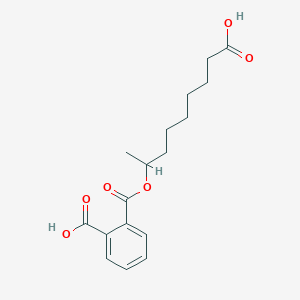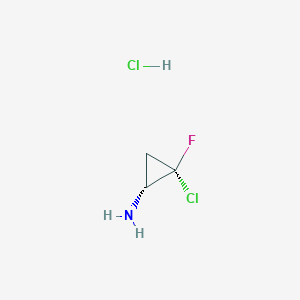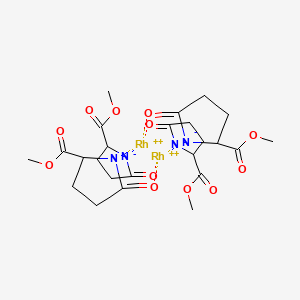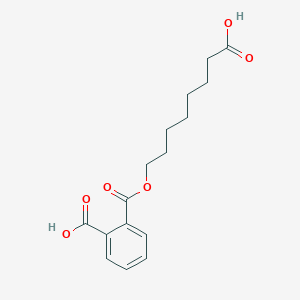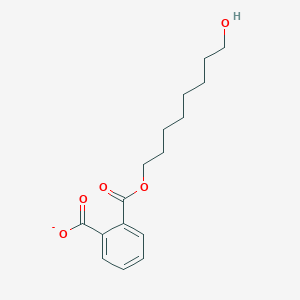
Calteridol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Calteridol involves several steps:
Synthesis of Teridol: This is achieved by reacting gadoteridol with a decomplexing agent to obtain teridol.
Formation of this compound: Teridol is then reacted with calcium ions to form this compound.
Chemical Reactions Analysis
Calteridol undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: this compound can undergo substitution reactions, especially in the presence of nucleophiles.
Common reagents used in these reactions include organic acids, calcium ions, and decomplexing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Calteridol has a wide range of scientific research applications:
Chemistry: It is used as a contrast agent in MRI to enhance the visualization of lesions and abnormal vascularity.
Medicine: This compound is primarily used in diagnostic imaging to improve the clarity of MRI scans.
Industry: It is used in the production of high-purity contrast agents for medical imaging.
Mechanism of Action
Calteridol exerts its effects through its paramagnetic properties. When placed in a magnetic field, it develops a magnetic moment, which enhances the relaxation rates of water protons in its vicinity. This property is particularly useful in MRI, where it helps to improve the contrast and clarity of the images .
Comparison with Similar Compounds
Calteridol is unique due to its strong antifungal and antibacterial properties, as well as its effectiveness as a contrast agent in MRI. Similar compounds include:
Gadoteridol: Another gadolinium-based contrast agent used in MRI.
Gadobutrol: A nonionic gadolinium-based contrast agent with similar applications.
Gadopentetate dimeglumine: A linear gadolinium-based contrast agent used in MRI.
This compound stands out due to its high stability and reduced risk of nephrogenic systemic fibrosis compared to linear gadolinium-based agents .
Properties
CAS No. |
132722-73-7 |
|---|---|
Molecular Formula |
C17H33CaN4O7+3 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
calcium;2-[4,7-bis(carboxylatomethyl)-10-(2-oxidopropyl)-1,4,7,10-tetrazoniacyclododec-1-yl]acetate;hydron |
InChI |
InChI=1S/C17H31N4O7.Ca/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;/h14H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28);/q-1;+2/p+2 |
InChI Key |
QTDIPNAZPWHKMZ-UHFFFAOYSA-P |
Canonical SMILES |
[H+].CC(C[NH+]1CC[NH+](CC[NH+](CC[NH+](CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[Ca+2] |
Synonyms |
Calteridol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




